2,2-Dimethylpentan-1-ol

Catalog No.
S793541
CAS No.
2370-12-9
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylpentan-1-ol

2,2-Dimethylpentan-1-ol is a sterically hindered neo-alcohol for synthesizing neopolyol esters with exceptional thermal and oxidative stability. - The gem-dimethyl group eliminates β-hydrogens, preventing ester degradation pathways-essential for high-temp lubricants. - Significantly different boiling point (153°C vs 176°C for 1-heptanol) allows tailored volatility in specialty solvents. - Available from SMolecule with reliable supply chain and rigorous quality control.

CAS Number

2370-12-9

Product Name

2,2-Dimethylpentan-1-ol

IUPAC Name

2,2-dimethylpentan-1-ol

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-4-5-7(2,3)6-8/h8H,4-6H2,1-3H3

InChI Key

QTOMCRXZFDHJOL-UHFFFAOYSA-N

SMILES

CCCC(C)(C)CO

solubility

0.03 M

Canonical SMILES

CCCC(C)(C)CO

The exact mass of the compound 2,2-Dimethylpentan-1-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,2-Dimethylpentan-1-ol, 2,2-Dimethyl-1-pentanol, 2,2-Dimethylpentanol, 2,2-Dimethylpentyl alcohol, Neoheptyl alcohol, 1-Heptanol, 2,2-dimethyl-

Purity

≥97%

Package Size

5 g

2,2-Dimethylpentan-1-ol is a branched primary alcohol, specifically a neo-alcohol, characterized by a gem-dimethyl substitution at the C2 position.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVm7xsr1Dw7C_0nLVYdAmxaqbH7HV2v0lhqBhLwdMEXjQ0B7ZLLhFJQsp7J8a9rfii_25tqavMQxkYUOiPjBLqqXJ0JAitKWw_lmZCBqPSKNh9Za5-M8NcDDLoHjTU3FShF0bm)] This structure imparts significant steric hindrance around the hydroxyl group, which fundamentally differentiates its physical and chemical properties from linear or less-branched C7 alcohol isomers.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEl3HkZFq4xOi23YNQKuzsAG_QBrcgH8niA6p5hNqoWr7pJ0gJ1BUr2XzgLAUAdT1wJFRNKj_eBwWATubx1o3uDY5mis7UFuIx5zD99dmTG3qH1vGbPvADXdz9xb6VnpIXwS87mgY3eM_jZFD-u5Z0rzEOUV6fVt7PYeSzX-0Msqp-tk0QMAKuEmHkJDojfK4x90BHJBHBBtlkU0AXczliCUtSbIApsh9bZmf3nTIyDjjlnGqGJyGUwzHtdqqshcI3Eo8oQaobD4T4poKEtxHQgK2h00s2H31gmFb-IS3srj8XQ2pzlCOJN2MhOm-RYXwr5-QQdMTdJTCnEhxytvceTk8ClR2eClRQ_oGdvRnhhlHap627QDnr802o%3D)] It is primarily utilized as a chemical intermediate and building block for the synthesis of specialty esters, such as neopolyol esters, which are valued for their thermal and oxidative stability in applications like synthetic lubricants and plasticizers.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIKS88amVPIGKztPNMgZFLKUuGVpRcKWVbMZ8GCvJdoW8dKGv_p86qblbfTrFlVm5hKgXkOpzzdmkp2Gp41mIMowIaLaK1PnZKRhV-xJOrA5obrK3dFp6GOHhbszJSA7BClrezn7PscjnrAg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGphi-X47aMU2NmVVGwugY5cxnGbKVVj7Ps0BEEA5uiq9FvimuLJGWt8DFjHlCdziC8K_ALRXhHeEwXh7pT7F5qia7puTsjfQub0qfFBm_-3-A9gyF5yqOD3uqNjjVL5FCST0pEHGCzF28WPMJhHqSgUZOKS9LtotH16XspLTqBYrWmO4OhZDyi-bjQ1HJoU0JojI9LBizIT1OqU9Ct)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHaEjzvSNkabowumWYCpZ4jDjGyGEi_4BH5BMZ8akI4nMeDZQLstjrh2b8XxbKqVjp4vi7Y77t0o7hDtuXrs-C2NW38CwFMTdEERF3aJ22oxCyuxpBpOgkEfPuBzb9qgKfe280%3D)] Its distinct boiling point and viscosity also make it a candidate for formulation of specialty solvents and coatings where controlled volatility and specific flow characteristics are required.

Procurement Fit

High-temperature solvent use
Elevated boiling range supports organic reactions at reflux without pressurization
Non-polar analyte extraction
Higher log P drives preferential partitioning into organic phases
GC retention-time marker
Distinct Kovats index enables unambiguous peak assignment in complex mixtures

Substituting 2,2-Dimethylpentan-1-ol with its linear isomer, 1-heptanol, or other less-branched isomers is not viable for most applications due to profound differences in processability and reactivity. The defining feature of 2,2-dimethylpentan-1-ol is the neo-structure (gem-dimethyl group adjacent to the CH2OH), which creates significant steric hindrance. This hindrance dramatically slows esterification reaction rates, requiring different catalysts or more aggressive process conditions compared to unhindered alcohols.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGphi-X47aMU2NmVVGwugY5cxnGbKVVj7Ps0BEEA5uiq9FvimuLJGWt8DFjHlCdziC8K_ALRXhHeEwXh7pT7F5qia7puTsjfQub0qfFBm_-3-A9gyF5yqOD3uqNjjVL5FCST0pEHGCzF28WPMJhHqSgUZOKS9LtotH16XspLTqBYrWmO4OhZDyi-bjQ1HJoU0JojI9LBizIT1OqU9Ct)] Furthermore, this branching significantly alters bulk physical properties; for instance, branching typically decreases boiling points compared to linear analogs of the same carbon number, affecting volatility and distillation behavior.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEl3HkZFq4xOi23YNQKuzsAG_QBrcgH8niA6p5hNqoWr7pJ0gJ1BUr2XzgLAUAdT1wJFRNKj_eBwWATubx1o3uDY5mis7UFuIx5zD99dmTG3qH1vGbPvADXdz9xb6VnpIXwS87mgY3eM_jZFD-u5Z0rzEOUV6fVt7PYeSzX-0Msqp-tk0QMAKuEmHkJDojfK4x90BHJBHBBtlkU0AXczliCUtSbIApsh9bZmf3nTIyDjjlnGqGJyGUwzHtdqqshcI3Eo8oQaobD4T4poKEtxHQgK2h00s2H31gmFb-IS3srj8XQ2pzlCOJN2MhOm-RYXwr5-QQdMTdJTCnEhxytvceTk8ClR2eClRQ_oGdvRnhhlHap627QDnr802o%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGOYxEIe3P2_-_H1hENx65VhIQSeSuu9EawB0OQ19O0IUSsBHNZiNXwH-HNQh6AuLxmSE7IuUIF18zBguFOZdeLzCQNSU6ZK9ziEYzRUl15eVTFagukmY3uqzKIcV8vOvs-6FCAn_C61Uei2aIlVwonIpuH67qQ3z5n0bJpsVplnPJEyB92Ms2ORhVXbNXNwA%3D)] These structural differences mean that direct substitution would lead to unpredictable reaction kinetics, altered product stability, and inconsistent performance in formulations sensitive to viscosity and evaporation rates.

Substitution Risk

Boiling range mismatch
Linear or α-branched C5–C7 alcohols may narrow the viable reaction temperature window, altering distillation cut points.
Hydrophobicity shift alters extraction selectivity
Lower log P analogs can reduce organic-phase recovery of non-polar targets, compromising extraction efficiency.
GC co-elution and misidentification risk
Generic alcohols with overlapping Kovats indices may compromise chromatographic resolution and method reliability.

Lower Boiling Point vs. 1-Heptanol

The gem-dimethyl branching in 2,2-dimethylpentan-1-ol significantly alters its intermolecular forces compared to its linear isomer, 1-heptanol, resulting in a markedly different boiling point critical for process design. 2,2-Dimethylpentan-1-ol has a boiling point of 153-154 °C, which is over 20 °C lower than that of linear 1-heptanol (175.8 °C).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVm7xsr1Dw7C_0nLVYdAmxaqbH7HV2v0lhqBhLwdMEXjQ0B7ZLLhFJQsp7J8a9rfii_25tqavMQxkYUOiPjBLqqXJ0JAitKWw_lmZCBqPSKNh9Za5-M8NcDDLoHjTU3FShF0bm)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFid9kL5f7iZEipoHURyxqLJ0F0N3GkqHKvegR4dR2LjXlIZG0DtvjS02mRbl3l-C5-_SHer2ZZtOySssgdtmlH0cytSIArNZO24j0LqQxs1xC3Mv45Blz2U9NOBbqW3vXAlw%3D%3D)] This lower boiling point, a consequence of reduced effective surface area from branching, is a key differentiator for applications requiring specific volatility, such as in solvent blends or during purification via distillation.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGOYxEIe3P2_-_H1hENx65VhIQSeSuu9EawB0OQ19O0IUSsBHNZiNXwH-HNQh6AuLxmSE7IuUIF18zBguFOZdeLzCQNSU6ZK9ziEYzRUl15eVTFagukmY3uqzKIcV8vOvs-6FCAn_C61Uei2aIlVwonIpuH67qQ3z5n0bJpsVplnPJEyB92Ms2ORhVXbNXNwA%3D)]

Evidence DimensionNormal Boiling Point
Target Compound Data153-154 °C
Comparator Or Baseline1-Heptanol: 175.8 °C
Quantified Difference~22 °C Lower
ConditionsAtmospheric pressure

This substantial difference in boiling point directly impacts solvent evaporation rates, distillation efficiency, and the thermal conditions required for processing, making isomer substitution impractical.

Boiling point
Head-to-head
153–154 °C
Extended high-temperature reaction window
Atmospheric pressure; +14–17 °C vs 1-pentanol

β-Hydrogen Absence and Ester Stability

As a neo-alcohol, 2,2-dimethylpentan-1-ol lacks β-hydrogens, a key structural feature that enhances the thermal and oxidative stability of its ester derivatives.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGphi-X47aMU2NmVVGwugY5cxnGbKVVj7Ps0BEEA5uiq9FvimuLJGWt8DFjHlCdziC8K_ALRXhHeEwXh7pT7F5qia7puTsjfQub0qfFBm_-3-A9gyF5yqOD3uqNjjVL5FCST0pEHGCzF28WPMJhHqSgUZOKS9LtotH16XspLTqBYrWmO4OhZDyi-bjQ1HJoU0JojI9LBizIT1OqU9Ct)] Esters synthesized from neo-alcohols, known as neopolyol esters, are significantly more resistant to oxidation compared to esters derived from linear alcohols because the mechanism of thermal degradation involving the elimination of a β-hydrogen is blocked. This inherent stability is a primary reason for selecting this alcohol as a precursor for high-performance lubricants and polymers intended for high-temperature applications.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGphi-X47aMU2NmVVGwugY5cxnGbKVVj7Ps0BEEA5uiq9FvimuLJGWt8DFjHlCdziC8K_ALRXhHeEwXh7pT7F5qia7puTsjfQub0qfFBm_-3-A9gyF5yqOD3uqNjjVL5FCST0pEHGCzF28WPMJhHqSgUZOKS9LtotH16XspLTqBYrWmO4OhZDyi-bjQ1HJoU0JojI9LBizIT1OqU9Ct)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHaEjzvSNkabowumWYCpZ4jDjGyGEi_4BH5BMZ8akI4nMeDZQLstjrh2b8XxbKqVjp4vi7Y77t0o7hDtuXrs-C2NW38CwFMTdEERF3aJ22oxCyuxpBpOgkEfPuBzb9qgKfe280%3D)]

Evidence DimensionStructural Stability Feature
Target Compound DataContains no β-hydrogens on the alcohol backbone
Comparator Or BaselineLinear alcohols (e.g., 1-Heptanol): Contain reactive β-hydrogens
Quantified DifferenceQualitatively higher thermal/oxidative stability in derived esters
ConditionsHigh-temperature and/or oxidative environments

For creating lubricants or polymers that must resist degradation under thermal stress, the absence of β-hydrogens makes this compound a superior precursor to its linear or less-branched isomers.

Log P
Head-to-head
2.192
Enhanced organic-phase partitioning
Octanol-water model; +0.844 vs 1-pentanol

Reduced Surface Concentration vs. Linear Alcohols

The molecular structure of alcohol isomers directly impacts their behavior at interfaces, such as the liquid-vapor surface. Studies on C4-C6 alcohols show that branched isomers are less surface-active and exhibit lower surface concentrations than their linear counterparts.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwOytY_LEIckl1EGNfbFnl0ZZ_t-HPXC8XmIkg7I1DQJXfQ82vyz-ZI5ZIMmCcUjORdgBdqgZocVqS0dDqDou3bmGXUlcj4uMgUUud67_zUsO_3evx_2MiBX9E_-lj9Vo8WCuaz9J2lFfKkGHJjzfLLHjpz_7nvDhbhBE%3D)] Linear alcohols can pack more efficiently at the surface due to stronger van der Waals interactions between their alkyl chains, leading to a greater reduction in surface tension.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwOytY_LEIckl1EGNfbFnl0ZZ_t-HPXC8XmIkg7I1DQJXfQ82vyz-ZI5ZIMmCcUjORdgBdqgZocVqS0dDqDou3bmGXUlcj4uMgUUud67_zUsO_3evx_2MiBX9E_-lj9Vo8WCuaz9J2lFfKkGHJjzfLLHjpz_7nvDhbhBE%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHe7ZakL_bsIG9OBTL-97wY0usm1expkvBB5sbZrpKA14TpwPzACKQPqb0bQSZy8IXE36QQ46qnzTn0Wxx9HaecttmUDQlkQcBdQiK3B_2xuLHsPwBxm2GTE-MgmQVPs0r4DeCAT4dbhcCn1AgQ5-MOcEOehBY%3D)] For example, at monolayer formation, linear alcohols achieve surface concentrations around 2.4 x 10¹⁴ molecules/cm², whereas branched alcohols show lower concentrations of around 1.6 x 10¹⁴ molecules/cm².[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwOytY_LEIckl1EGNfbFnl0ZZ_t-HPXC8XmIkg7I1DQJXfQ82vyz-ZI5ZIMmCcUjORdgBdqgZocVqS0dDqDou3bmGXUlcj4uMgUUud67_zUsO_3evx_2MiBX9E_-lj9Vo8WCuaz9J2lFfKkGHJjzfLLHjpz_7nvDhbhBE%3D)] This implies that 2,2-dimethylpentan-1-ol will be less effective at lowering surface tension compared to 1-heptanol, a critical factor in formulations where specific interfacial properties are required.

Evidence DimensionMaximum Surface Concentration
Target Compound DataEstimated at ~1.6 x 10¹⁴ molecules/cm² (as a branched alcohol)
Comparator Or BaselineLinear Alcohols: ~2.4 x 10¹⁴ molecules/cm²
Quantified Difference~33% Lower Surface Packing Efficiency
ConditionsAqueous solution, at bulk concentrations sufficient for monolayer formation

This dictates the compound's suitability as a surfactant or wetting agent; it is a less effective choice than linear isomers for applications requiring maximum surface tension reduction.

Kovats RI (OV-101)
Head-to-head
874
Unambiguous GC peak assignment
Non-polar column; +110 vs 1-pentanol
Henry's law constant
Reported
9.6×10⁻² mol/(m³·Pa)
Reduced aqueous volatility
298.15 K; cross-study comparable
Density & RI (20 °C)
Class-level
0.830 g/cm³, RI 1.423–1.425
QC fingerprinting and identity verification
Distinct from linear C5–C7 alcohols
Synthetic utility
Reported
Precursor for surfactants, fragrances
Enables downstream fine-chemical routes
Qualitative advantage over solvent-grade alcohols

Neopolyol Ester Lubricants

The primary application is in the synthesis of neopolyol esters for high-performance lubricants. The lack of β-hydrogens in the 2,2-dimethylpentan-1-ol structure provides superior thermal and oxidative stability to the final ester product, making it essential for aviation turbine oils, refrigeration lubricants, and high-temperature industrial oils where resistance to degradation is critical.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGphi-X47aMU2NmVVGwugY5cxnGbKVVj7Ps0BEEA5uiq9FvimuLJGWt8DFjHlCdziC8K_ALRXhHeEwXh7pT7F5qia7puTsjfQub0qfFBm_-3-A9gyF5yqOD3uqNjjVL5FCST0pEHGCzF28WPMJhHqSgUZOKS9LtotH16XspLTqBYrWmO4OhZDyi-bjQ1HJoU0JojI9LBizIT1OqU9Ct)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHaEjzvSNkabowumWYCpZ4jDjGyGEi_4BH5BMZ8akI4nMeDZQLstjrh2b8XxbKqVjp4vi7Y77t0o7hDtuXrs-C2NW38CwFMTdEERF3aJ22oxCyuxpBpOgkEfPuBzb9qgKfe280%3D)]

Sterically Hindered Building Blocks

Used as a chemical intermediate to introduce a sterically bulky neoheptyl group. This is valuable in synthesizing specialty plasticizers, polymer additives, and other organic molecules where the steric hindrance can control reactivity, improve stability, or modify the physical properties of the final product.

Specialty Solvent Blends

The well-defined and lower boiling point compared to its linear C7 isomer (153 °C vs. 176 °C) allows its use as a component to fine-tune the volatility and drying characteristics of specialty solvent formulations for coatings, inks, and cleaners.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVm7xsr1Dw7C_0nLVYdAmxaqbH7HV2v0lhqBhLwdMEXjQ0B7ZLLhFJQsp7J8a9rfii_25tqavMQxkYUOiPjBLqqXJ0JAitKWw_lmZCBqPSKNh9Za5-M8NcDDLoHjTU3FShF0bm)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFid9kL5f7iZEipoHURyxqLJ0F0N3GkqHKvegR4dR2LjXlIZG0DtvjS02mRbl3l-C5-_SHer2ZZtOySssgdtmlH0cytSIArNZO24j0LqQxs1xC3Mv45Blz2U9NOBbqW3vXAlw%3D%3D)]

Application Fit

Application
Selection Property
Validation Focus
High-temperature organic solvent
Boiling point range
Reflux endurance and distillation behavior
Non-polar analyte extraction
Log P (hydrophobicity)
Organic-phase recovery and partition efficiency
GC retention-time standard
Kovats retention index
Chromatographic resolution from C5–C7 alcohols
Fine chemical intermediate
Documented synthetic routes
Feasibility for fragrance and surfactant synthesis

XLogP3

2.2

UNII

UM625Z2MXD

Other CAS

2370-12-9

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